molecular formula C17H15NO B066091 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde CAS No. 192996-82-0

1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde

Cat. No. B066091
M. Wt: 249.31 g/mol
InChI Key: FWLDUHTWFPJDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde, also known as MMICA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMICA belongs to the family of indole derivatives and has been shown to possess various biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

Mechanism Of Action

The mechanism of action of 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde is not fully understood, but it is believed to act through multiple pathways. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde also induces cell cycle arrest by inhibiting cyclin-dependent kinases and upregulating the cyclin-dependent kinase inhibitors. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde inhibits cell migration and invasion by downregulating the expression of matrix metalloproteinases and inhibiting the activation of the PI3K/Akt signaling pathway. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde inhibits the production of pro-inflammatory cytokines and enzymes by inhibiting the NF-κB signaling pathway.

Biochemical And Physiological Effects

1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde has been shown to possess various biochemical and physiological effects. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde induces DNA damage and activates the DNA damage response pathway in cancer cells. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde inhibits the expression of angiogenic factors and suppresses angiogenesis in cancer cells. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde inhibits the activation of the Wnt/β-catenin signaling pathway, which is involved in cancer progression. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde has been reported to possess neuroprotective activity by inhibiting oxidative stress and inflammation in neuronal cells.

Advantages And Limitations For Lab Experiments

The advantages of using 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde in lab experiments include its high purity, stability, and reproducibility. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde is easy to synthesize and can be obtained in large quantities. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde has a wide range of biological activities, which makes it suitable for various research studies. The limitations of using 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde in lab experiments include its potential toxicity and lack of in vivo studies. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde has not been extensively studied in animal models, and its safety profile is not fully understood.

Future Directions

The future directions for research on 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde include exploring its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are needed to understand the mechanism of action of 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde and its potential toxicity. In vivo studies are needed to evaluate the safety and efficacy of 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde in animal models. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde can also be used as a lead compound for the development of new drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde involves the reaction of 3-methylbenzylamine with indole-4-carboxaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography. The yield of 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde obtained by this method is around 70%, and the purity is greater than 98%.

Scientific Research Applications

1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde has shown promising results in various scientific research studies. It has been reported to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde induces apoptosis, cell cycle arrest, and inhibits cell migration and invasion in cancer cells. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. 1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde has been reported to possess antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

properties

CAS RN

192996-82-0

Product Name

1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]indole-4-carbaldehyde

InChI

InChI=1S/C17H15NO/c1-13-4-2-5-14(10-13)11-18-9-8-16-15(12-19)6-3-7-17(16)18/h2-10,12H,11H2,1H3

InChI Key

FWLDUHTWFPJDMB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2C=CC3=C(C=CC=C32)C=O

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC3=C(C=CC=C32)C=O

Origin of Product

United States

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